1,1,1,2,2,3,3,4-Octafluorobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

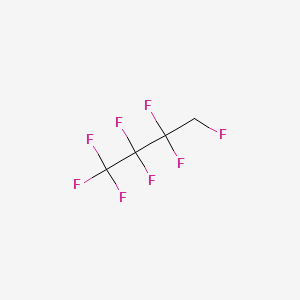

1,1,1,2,2,3,3,4-Octafluorobutane is an organic compound with the formula C4H2F8 . It is a colorless and odorless liquid .

Molecular Structure Analysis

The molecular weight of this compound is 202.0459 . The IUPAC Standard InChI is InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 .Physical And Chemical Properties Analysis

This compound is a colorless and odorless liquid . It has a molecular weight of 202.0459 . It has a boiling point of 45°C and a melting point of -79°C . It is insoluble in water but soluble in organic solvents such as ether and alcohol .Scientific Research Applications

Thermodynamic Properties

1,1,1,2,2,3,3,4-Octafluorobutane, known as HFC-338mccq in the refrigeration industry, has significant thermodynamic properties that are critical for thermal machinery. Studies have measured its vapor pressure, density of compressed liquid, refractive index, critical temperature, capillary rise, and speed of sound in the vapor phase. These measurements facilitate the determination of properties like the ideal gas heat capacity, surface tension, and critical pressure and density, which are essential for industrial applications (Defibaugh et al., 1997).

Chemical Reactivity and Synthesis

A high-yielding protocol for preparing 1,4-bis(trimethylsilyl)octafluorobutane reveals its reactivity. Studies indicate that under tested conditions, it tends to form H(CF2)4H upon reaction with fluoride and alkoxide sources. Its interaction with silver fluoride in the presence of certain catalysts leads to the formation of complex compounds, demonstrating its versatility in chemical synthesis (Chen & Vicic, 2014).

Synthesis of N,S-Heterocycles

The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol yields novel fluorocontaining N, S-heterocyclic compounds. This study illustrates the compound's utility in creating diverse heterocycles, highlighting its potential in pharmaceutical and organic chemistry (Saloutina et al., 2007).

Polymerization Processes

Octafluorobutane is used in the suspension polymerization process to synthesize ultra-high molecular weight polyolefins with regular structures. This method allows reactions at near-room temperatures and easy isolation of polymer products, demonstrating its application in materials science and engineering (Rasputin et al., 2021).

Transition Metal Coordination Chemistry

The compound's role in coordination chemistry is evident, especially with late, electron-rich metals. Its inertness and electrophilicity make it an ideal candidate for creating value-added derivatives through coordination with transition metals, important in industries like refrigeration and pharmaceuticals (Sicard, 2016).

Density and Viscosity Measurements

Studies have reported the measurements of density and viscosity of compounds like octafluoro-1-pentanol, which are essential for understanding their physical properties and applications in various industrial processes (Zhang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1,1,1,2,2,3,3,4-octafluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALFNZSGFNPWSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894957 |

Source

|

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

662-35-1 |

Source

|

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)

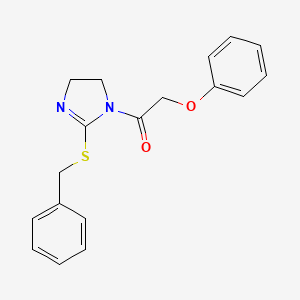

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

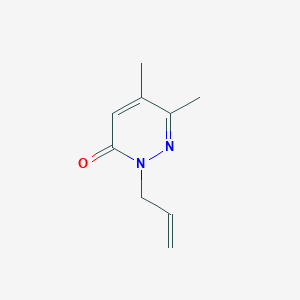

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)